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Executive Summary
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable,

heterobifunctional molecule engineered to combat advanced prostate cancer.[1][2][3] It exhibits

a dual mechanism of action, functioning as both a competitive antagonist of the androgen

receptor (AR) and a potent ligand-directed degrader of the AR protein.[1][4][5] By co-opting the

cereblon (CRBN) E3 ubiquitin ligase complex, BMS-986365 flags the AR for proteasomal

degradation, thereby eliminating the key driver of prostate cancer progression.[5] Preclinical

data demonstrate superior potency and efficacy of BMS-986365 over standard-of-care AR

inhibitors like enzalutamide, particularly in models of therapeutic resistance.[4][6] Phase 1

clinical trials have established a manageable safety profile and have shown encouraging anti-

tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer

(mCRPC).[2][7]

Pharmacodynamics: The Dual-Action Mechanism
The primary pharmacodynamic effect of BMS-986365 is the potent and rapid degradation of

the androgen receptor.[4][5] This dual-action approach of both degradation and antagonism

allows for a more profound and durable suppression of AR signaling compared to traditional

antagonists.[4][8]
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Mechanism of Action: AR Degradation and Antagonism
BMS-986365 is a proteolysis-targeting chimera (PROTAC) that serves as a molecular bridge

between the AR and the E3 ubiquitin ligase machinery. The molecule consists of a moiety that

binds to the ligand-binding domain of the AR and another that binds to CRBN, a substrate

receptor of the CRL4-CRBN E3 ligase complex.[1] This proximity induces the ubiquitination of

the AR, marking it for destruction by the proteasome. This degradation occurs for both wild-type

and clinically relevant mutant forms of the AR.[4][5] Even when AR degradation is incomplete,

the occupancy of the ligand-binding domain by BMS-986365 ensures competitive inhibition of

any remaining AR protein.[4]
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Caption: Mechanism of Action of BMS-986365.

In Vitro Potency
BMS-986365 has demonstrated potent activity in prostate cancer cell lines, effectively inducing

AR degradation and inhibiting cell growth at nanomolar concentrations.
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Table 1: In Vitro Pharmacodynamic Profile of BMS-986365

Parameter Cell Line Value (nM) Reference

DC₅₀ (AR

Degradation)
VCaP 7 [4][5]

LNCaP 29 [4][5]

GI₅₀ (Cell

Proliferation)
VCaP 11 [4]

| | LNCaP | 4 |[4] |

DC₅₀: Concentration resulting in 50% degradation of the target protein. GI₅₀: Concentration

resulting in 50% growth inhibition.

Notably, BMS-986365 is approximately 50- to 100-fold more potent at inhibiting the proliferation

of VCaP and LNCaP cells than enzalutamide.[4]

Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical animal models have shown that BMS-986365 has good

oral bioavailability.[4] A study in CD1 mice provided the following intravenous pharmacokinetic

parameters.

Table 2: Preclinical Intravenous Pharmacokinetic Parameters of BMS-986365 in CD1 Mice (2

mg/kg dose)

Parameter Value Unit Reference

Plasma Clearance 20.7 mL/min/kg [4]

Volume of Distribution 3.1 L/kg [4]

| **Half-life (t₁⸝₂) ** | 1.7 | hours |[4] |
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Clinical Pharmacokinetics
The human pharmacokinetics of BMS-986365 were evaluated in the Phase 1 clinical trial

NCT04428788.[7] This study assessed various oral dosing regimens, including once-daily (QD)

doses from 100 mg to 1200 mg and twice-daily (BID) doses from 600 mg to 900 mg.[7] While

the study characterized pharmacokinetic parameters such as Cmax, Tmax, and AUC, specific

quantitative data from human subjects have not been made publicly available in the reviewed

literature.[9][10] The trial did establish that a maximum tolerated dose was not reached within

the tested range and that the safety profile was manageable.[7][11]

Experimental Protocols
In Vitro Androgen Receptor Degradation Assay
A representative experimental workflow to determine the DC₅₀ of BMS-986365 is outlined

below.
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AR Degradation Assay Workflow

1. Cell Culture:
Prostate cancer cells (e.g., VCaP, LNCaP)

are cultured in appropriate media.

2. Treatment:
Cells are treated with a serial dilution

of BMS-986365 for a fixed duration (e.g., 6 hours).

3. Cell Lysis:
Cells are harvested and lysed to

extract total cellular proteins.

4. Protein Quantification:
Protein concentration in the lysates

is determined (e.g., BCA assay).

5. AR Level Measurement:
AR protein levels are quantified using

a specific method like ELISA or Western Blot.

6. Data Analysis:
AR levels are normalized to a control (e.g., vehicle-treated cells)

and plotted against drug concentration.

7. DC₅₀ Calculation:
A dose-response curve is fitted to the data

to calculate the DC₅₀ value.
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Caption: Workflow for determining AR degradation potency.
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Cell Lines: Prostate cancer cell lines such as VCaP and LNCaP are commonly used.[4]

Treatment: Cells are incubated with varying concentrations of BMS-986365. To confirm the

mechanism, co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation

inhibitor (e.g., MLN4924) can be performed.[5]

Detection: AR protein levels are measured, typically by Western blot or enzyme-linked

immunosorbent assay (ELISA), and normalized to a loading control.[4]

In Vitro Cell Proliferation Assay
Methodology: The antiproliferative activity of BMS-986365 is assessed using assays such as

the MTT or CellTiter-Glo assay.

Procedure: Prostate cancer cells are seeded in 96-well plates and treated with a range of

BMS-986365 concentrations. After a defined incubation period (e.g., 72 hours), cell viability

is measured.

Analysis: The results are used to calculate the GI₅₀ value, which is the concentration of the

drug that causes 50% inhibition of cell growth.[4]

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., NSG mice) are implanted with human

prostate cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor tissue

(patient-derived xenografts, PDX).[12]

Dosing: Once tumors are established, mice are treated orally with BMS-986365, a vehicle

control, or a comparator drug like enzalutamide.[12]

Endpoints: Key endpoints include tumor volume, which is measured regularly, and levels of

AR protein in tumor tissue at the end of the study to confirm the pharmacodynamic effect.[12]

Conclusion
BMS-986365 represents a significant advancement in the targeting of the androgen receptor in

prostate cancer. Its dual mechanism of action, which combines potent, cereblon-mediated

degradation with competitive antagonism, allows it to overcome key resistance mechanisms to
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existing AR pathway inhibitors.[6] Preclinical studies have robustly demonstrated its superior

efficacy in degrading AR and inhibiting tumor growth. While detailed human pharmacokinetic

data remains to be publicly reported, the initial clinical findings are promising, showing a

manageable safety profile and significant anti-tumor activity in a heavily pretreated patient

population.[2] Ongoing and future clinical trials will further delineate the therapeutic potential of

BMS-986365 in the treatment of advanced prostate cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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